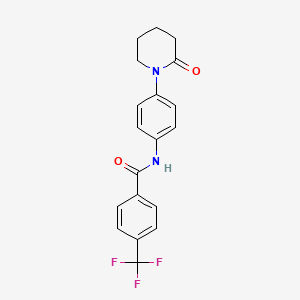

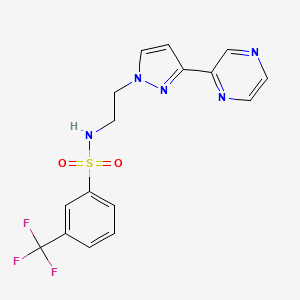

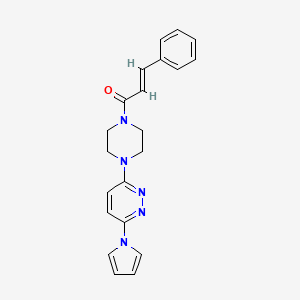

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the main excitatory neurotransmitter in the brain, and play a crucial role in regulating glutamatergic neurotransmission. TFB-TBOA has been widely used as a research tool to investigate the physiological and pathological roles of EAATs in the brain.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

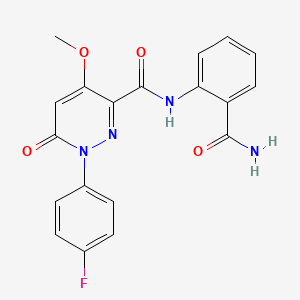

A series of substituted benzamides, similar in structure to N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Intramolecular Oxidative Coupling

The intramolecular oxidative C–O coupling of N-phenyl benzamides, which shares a functional group similarity with the compound of interest, was achieved under metal-free conditions, producing benzoxazole products in high yields (Zhengsen Yu et al., 2012).

Histone Deacetylase Inhibition

N-Phenyl benzamide derivatives, structurally related to the compound of interest, have been identified as isotype-selective histone deacetylase (HDAC) inhibitors. These inhibitors block cancer cell proliferation and induce several biochemical changes leading to cell cycle arrest and apoptosis, highlighting their potential as anticancer drugs (Nancy Z. Zhou et al., 2008).

Polymer Synthesis

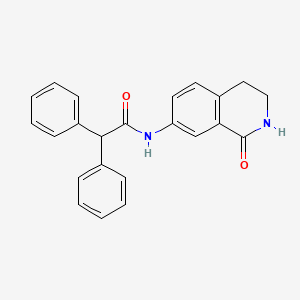

Research into the synthesis of well-defined aramide and block copolymers containing aramide units with low polydispersity utilized phenyl benzamides as intermediates. This work demonstrates the applicability of such compounds in the development of advanced materials with specific molecular weight and structural characteristics (T. Yokozawa et al., 2002).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with a structural moiety similar to the compound of interest, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Modifications in the benzamide part of these derivatives led to substantial increases in activity, offering insights into the development of potent inhibitors for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Wirkmechanismus

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . The compound inhibits both free and prothrombinase-bound FXa activity, leading to a rapid onset of FXa inhibition .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound’s action affects the coagulation pathway and its downstream effects, including thrombus formation and related thromboembolic diseases .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide results in reduced thrombin generation and platelet aggregation . This leads to a dose-dependent antithrombotic efficacy in pre-clinical studies, without excessive increases in bleeding times . The compound’s action thus has potential therapeutic implications for the prevention and treatment of various thromboembolic diseases .

Action Environment

Biochemische Analyse

Biochemical Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has an inhibitory constant of 0.08 nM for human factor Xa, demonstrating over 30,000-fold selectivity for factor Xa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .

Cellular Effects

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies without excessive increases in bleeding times .

Molecular Mechanism

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide exerts its effects at the molecular level by directly inhibiting the activity of activated factor X (FXa) . This inhibition disrupts the coagulation cascade, reducing thrombin generation and thereby indirectly inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has shown good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Dosage Effects in Animal Models

In animal models, the antithrombotic efficacy of N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has been observed to be dose-dependent . It has been found to improve antithrombotic activity without excessive increases in bleeding times .

Metabolic Pathways

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is involved in the coagulation cascade, where it interacts with factor Xa . Its metabolic pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

Its elimination pathways suggest that it may be transported via the renal and biliary/intestinal systems .

Subcellular Localization

As a small molecule, it is likely to be able to diffuse across cell membranes and exert its effects within cells .

Eigenschaften

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-6-4-13(5-7-14)18(26)23-15-8-10-16(11-9-15)24-12-2-1-3-17(24)25/h4-11H,1-3,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKQTSYCNIIAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

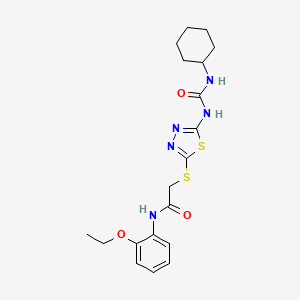

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)